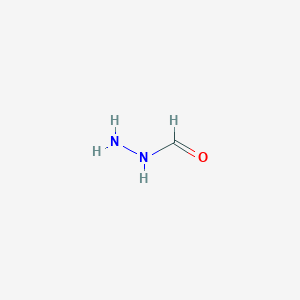
Formohydrazide
Overview
Description
Formohydrazide, also known as Formylhydrazine, is a chemical compound with the molecular formula CH4N2O and has a mass of 60 g/mol . It is also known as formic acid hydrazide, hydrazinecarboxaldehyde, or formic hydrazide . It is one of the simplest compounds in the hydrazide class .
Synthesis Analysis
Formohydrazide can be produced by the acid hydrolysis of diazomethane . A novel series of formohydrazide derivatives (3a-3j) were synthesized and characterized by FT-IR, 1H, and 13C NMR spectral techniques .
Molecular Structure Analysis
The geometrical parameters of a compound in the formohydrazide series were calculated using the DFT method B3LYP/6-311++G (d,p) basis set . The title molecule’s dipole moment, polarizability, and first-order hyperpolarizability were calculated and interpreted .
Physical And Chemical Properties Analysis
Formohydrazide is a white to almost white powder . It has a melting point of 54 °C (129 °F; 327 K) and is soluble in water and ethanol .
Scientific Research Applications
Coordination Chemistry
Formylhydrazine in Metal Complex Synthesis: Formylhydrazine acts as a versatile ligand in coordination chemistry, forming complexes with transition metals . It can chelate metals through its nitrogen atoms, creating diverse structures. For instance, a tris-chelate nickel complex with Formylhydrazine has been synthesized, showcasing its ability to form stable and structurally interesting complexes .
Biochemistry
Fluorescent Probes for Cellular Analysis: In biochemistry, Formylhydrazine derivatives are used to develop fluorescent probes. These probes are highly specific and ultrasensitive, enabling the tracing of reactive oxygen species like HOCl in live cells and zebrafish, which is crucial for understanding cellular processes and disease mechanisms .
Environmental Science
Hydrolysis Mechanisms in Aqueous Solutions: Formylhydrazine is studied for its hydrolysis mechanisms in environmental science. Understanding its behavior in aqueous sulfuric acid helps in assessing its environmental impact and degradation pathways .
Pharmaceutical Research
Carcinogenicity Studies: In pharmaceutical research, Formylhydrazine has been investigated for its carcinogenic properties. Studies have shown that it can induce lung tumors in mice, highlighting the importance of safety and risk assessment in drug development .
Chemical Synthesis
Synthesis of Heterocyclic Compounds: Formylhydrazine is utilized in the synthesis of heterocyclic compounds such as 1,2,4-triazole and 1,3,4-oxadiazole derivatives. These compounds have a wide range of applications, including pharmaceuticals and agrochemicals .
Materials Science
Metallo-Organic Polymers: In materials science, Formylhydrazine-based metallo-organic polymers exhibit properties like spin transition, making them candidates for advanced technological applications such as sensors and information processing devices .
Analytical Chemistry
Structural Characterization of Complexes: Analytical chemists use Formylhydrazine complexes to understand molecular structures better. The detailed characterization of these complexes, including their crystal structures, provides insights into molecular interactions and properties .
Pharmaceutical Secondary Standards
Reference Materials in Analytical Testing: Formylhydrazine is also important in the preparation of pharmaceutical secondary standards. These standards are essential for ensuring the accuracy and consistency of analytical testing in pharmaceutical quality control .
Safety and Hazards
Formohydrazide causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It’s also worth noting that Formohydrazide has been found to cause lung cancer in mice .
Mechanism of Action
Formylhydrazine, also known as Formohydrazide, is a chemical compound with the molecular formula CH4N2O . It is one of the simplest compounds in the hydrazide class .
Target of Action
Formylhydrazine can act as a bidentate ligand with cobalt, zinc, or cadmium . These metals are the primary targets of Formylhydrazine. The role of these targets is to form complex compounds that have various applications in different fields.
Mode of Action
Formylhydrazine interacts with its targets (cobalt, zinc, or cadmium) by acting as a bidentate ligand . This means it can form two bonds with its target, resulting in a stable complex. The formation of these complexes can lead to changes in the properties of the target metals, potentially influencing their reactivity or other chemical behaviors.
Biochemical Pathways
It is known that formylhydrazine can be produced by the acid hydrolysis of diazomethane . This suggests that it may play a role in reactions involving diazomethane or its derivatives.
Pharmacokinetics
It is known that formylhydrazine is soluble in water , which could influence its bioavailability and distribution in aqueous environments.
Result of Action
Formylhydrazine has been found to cause lung cancer in mice
Action Environment
The action, efficacy, and stability of Formylhydrazine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active or stable in aqueous environments.
properties
IUPAC Name |
formohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIXDPGRMLSTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020642 | |
| Record name | Formylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formylhydrazine | |
CAS RN |
624-84-0 | |
| Record name | Hydrazinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylhydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1D8X13QFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of formohydrazide?
A1: Formohydrazide has the molecular formula CH4N2O and a molecular weight of 60.06 g/mol. []
Q2: What spectroscopic data is available for formohydrazide and its derivatives?
A2: Researchers commonly utilize techniques like FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize formohydrazide derivatives. For instance, a study characterizing formohydrazide derivatives as potential antimicrobial agents employed FT-IR, 1H NMR, and 13C NMR spectral techniques. [] Studies on organotin(IV) complexes with formohydrazide-derived ligands used FT-IR, multinuclear NMR (1H, 13C, and 119Sn), and mass spectrometry. []
Q3: Has formohydrazide been investigated for enhancing the performance of perovskite solar cells?
A3: Yes, formohydrazide has demonstrated potential as a beneficial additive in perovskite solar cells. Research indicates that incorporating formohydrazide into FASnI3 perovskite films enhances device efficiency and stability. [] Another study employed benzoyl hydrazine in CsPbI3 perovskite solar cells, achieving remarkable efficiency and stability due to the strong interaction between the hydrazide derivative and the perovskite material. []
Q4: Are there formohydrazide derivatives with catalytic applications?
A4: Yes, a study explored the reactivity and catalytic properties of 2-ethylpyrido[1,2-c][1,2,4]-triazol-3-ylidene, a formohydrazide derivative. This compound exhibits unique reactivity due to pyrido-annulation and acts as an effective catalyst in various organocatalyzed and palladium-catalyzed reactions. []
Q5: Have computational methods been used to study formohydrazide and its derivatives?
A5: Yes, computational chemistry plays a crucial role in understanding formohydrazide and its analogs. Density Functional Theory (DFT) calculations were employed to determine geometrical parameters, dipole moment, polarizability, and hyperpolarizability of a formohydrazide derivative. Furthermore, Molecular Electrostatic Potential (MEP) surface analysis helped identify reactive sites within the molecule. []
Q6: How do structural modifications of formohydrazide derivatives impact their antimicrobial activity?
A6: Research suggests that modifications to the formohydrazide scaffold influence antimicrobial activity. A study evaluating a series of formohydrazide derivatives against various bacterial strains (Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa) revealed that specific substitutions on the aromatic ring significantly affected potency. []
Q7: Are there formulation strategies to enhance the stability or bioavailability of formohydrazide derivatives?
A7: While specific formulation strategies for formohydrazide require further research, the selection of appropriate drug delivery systems, such as nanoparticles or liposomes, could potentially improve stability and bioavailability. []
Q8: What in vitro and in vivo studies have been conducted on formohydrazide derivatives?
A8: Formohydrazide derivatives have undergone in vitro assessments for antimicrobial activity against a range of bacterial and fungal strains. [] Additionally, researchers have explored the in vitro anticancer activity of a formohydrazide derivative against HepG2 hepatocellular carcinoma and MCF-7 breast cancer cell lines. [] In vivo studies using animal models would be necessary to further evaluate efficacy and safety. []
Q9: What analytical techniques are commonly used to characterize and quantify formohydrazide and its derivatives?
A9: Common analytical methods for formohydrazide derivatives include spectroscopic techniques such as FT-IR, NMR (1H and 13C), and mass spectrometry. These techniques provide structural information and help determine purity. Chromatographic methods like HPLC, coupled with suitable detectors, enable quantification in various matrices. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















